molecular formula C9H13NO2S B11781386 (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol

Cat. No.: B11781386
M. Wt: 199.27 g/mol
InChI Key: YAHNVFVICUWENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol is a chemical compound that features a thiazole ring substituted with a tetrahydropyran group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the tetrahydropyran and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with a haloketone can yield the thiazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)aldehyde or (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)carboxylic acid .

Scientific Research Applications

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism by which (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydropyran group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and tetrahydropyran rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

[2-(oxan-4-yl)-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C9H13NO2S/c11-6-8-5-10-9(13-8)7-1-3-12-4-2-7/h5,7,11H,1-4,6H2

InChI Key

YAHNVFVICUWENA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC=C(S2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.